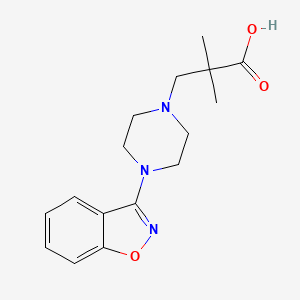
Dipipanone, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dipipanone is synthesized through a multi-step process involving the reaction of diphenylacetonitrile with piperidine under specific conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of dipipanone involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Dipipanone undergoes various chemical reactions, including:
Oxidation: Dipipanone can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert dipipanone to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dipipanone derivatives.
Applications De Recherche Scientifique
Dipipanone has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on cellular processes and receptor binding.
Medicine: Investigated for its analgesic properties and potential use in pain management protocols.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
Dipipanone exerts its effects by binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesia. The primary molecular targets are the mu-opioid receptors, which are part of the G-protein coupled receptor family .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methadone: Structurally similar to dipipanone, but with an N,N-dimethyl moiety instead of a piperidine ring.
Oxycodone: Another opioid analgesic with a different chemical structure but similar pharmacological effects.
Hydromorphone: A potent opioid analgesic with a different chemical structure but used for similar indications.
Uniqueness
Dipipanone’s unique structure, with a piperidine ring, distinguishes it from other opioids like methadone. This structural difference can influence its pharmacokinetic properties and receptor binding affinity, making it a valuable alternative in specific clinical scenarios .
Propriétés
Numéro CAS |
1089765-81-0 |
|---|---|
Formule moléculaire |
C24H31NO |
Poids moléculaire |
349.5 g/mol |
Nom IUPAC |
(6S)-4,4-diphenyl-6-piperidin-1-ylheptan-3-one |
InChI |
InChI=1S/C24H31NO/c1-3-23(26)24(21-13-7-4-8-14-21,22-15-9-5-10-16-22)19-20(2)25-17-11-6-12-18-25/h4-5,7-10,13-16,20H,3,6,11-12,17-19H2,1-2H3/t20-/m0/s1 |
Clé InChI |
SVDHSZFEQYXRDC-FQEVSTJZSA-N |
SMILES isomérique |
CCC(=O)C(C[C@H](C)N1CCCCC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CCC(=O)C(CC(C)N1CCCCC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















